Cas no 1266583-91-8 (Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
![Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- structure](https://ja.kuujia.com/scimg/cas/1266583-91-8x500.png)
Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- 化学的及び物理的性質
名前と識別子
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- Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-
- Tosyl-D-phenylalaninoyl chloride
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- インチ: 1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3/t15-/m1/s1
- InChIKey: KISOIDIHUAPEON-OAHLLOKOSA-N
- SMILES: C1(C[C@@H](NS(C2=CC=C(C)C=C2)(=O)=O)C(Cl)=O)=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.304±0.06 g/cm3(Predicted)
- Boiling Point: 492.1±55.0 °C(Predicted)
- 酸度系数(pKa): 8.68±0.50(Predicted)
Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM562575-1g |
Tosyl-D-phenylalaninoyl chloride |
1266583-91-8 | 95%+ | 1g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220046-1g |
Tosyl-D-phenylalaninoyl chloride |
1266583-91-8 | 98% | 1g |
¥6035 | 2023-04-16 |
Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-に関する追加情報
Benzenepropanoyl Chloride, α-[[(4-Methylphenyl)sulfonyl]amino]-, (αR)-: A Comprehensive Overview
Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- is a highly specialized organic compound with the CAS number 1266583-91-8. This compound belongs to the class of sulfonyl chlorides and is widely recognized for its unique chemical properties and applications in various fields. The molecule features a benzenepropanoyl group attached to an α-amino sulfonyl moiety, which imparts it with distinctive reactivity and functionality. Recent advancements in synthetic chemistry have further enhanced its utility in drug discovery, material science, and advanced chemical manufacturing.
The synthesis of Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- involves a multi-step process that typically begins with the preparation of the sulfonyl chloride intermediate. This is achieved through the reaction of 4-methylphenyl sulfonic acid with thionyl chloride (SOCl₂), followed by purification to isolate the sulfonyl chloride derivative. The subsequent step involves nucleophilic substitution with an appropriately substituted benzenepropanoyl amine to form the final product. Recent studies have highlighted the use of microwave-assisted synthesis techniques to optimize reaction conditions, significantly reducing reaction times while maintaining high yields.
One of the most notable applications of this compound is in the field of drug discovery and development. The α-amino sulfonyl group serves as a versatile building block for constructing bioactive molecules with potential therapeutic applications. For instance, researchers have utilized this compound as a key intermediate in the synthesis of novel kinase inhibitors, which are critical in targeting various oncogenic pathways. A 2023 study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent inhibitory activity against Aurora kinases, making them promising candidates for anti-cancer therapies.
In addition to its role in pharmaceuticals, Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- has found significant utility in material science, particularly in the development of advanced polymers and coatings. The sulfonyl group's strong electron-withdrawing properties make it ideal for enhancing the thermal stability and mechanical strength of polymer matrices. A recent breakthrough reported in *Advanced Materials* showcased its integration into polyurethane formulations, resulting in materials with improved resistance to environmental degradation.
The stereochemistry of this compound plays a crucial role in its functionality. The (αR) configuration ensures optimal molecular interactions, which are essential for its biological activity and chemical reactivity. Recent advancements in chiral resolution techniques have enabled the scalable production of enantiopure samples, further expanding its applicability in asymmetric synthesis and enantioselective catalysis.
From an environmental standpoint, researchers have been actively exploring sustainable methods for synthesizing and utilizing this compound. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during its production. For instance, solvent-free reactions and catalytic systems have been developed to enhance process efficiency while maintaining high product quality.
In conclusion, Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)- stands as a testament to the ingenuity of modern chemical synthesis and its far-reaching impact across diverse industries. With ongoing research focused on optimizing its synthesis and expanding its applications, this compound continues to be a focal point for scientific innovation.
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